molecular formula C21H25N3O6S B11018793 N-(3,4-dimethoxyphenyl)-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide

N-(3,4-dimethoxyphenyl)-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11018793
M. Wt: 447.5 g/mol
InChI Key: UCKXMEKCBVDBCY-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule featuring a pyrrolidinone core (5-oxopyrrolidine) substituted with two distinct aromatic moieties. This compound has been investigated for antiviral activity, particularly against coronaviruses, due to structural similarities with known protease inhibitors .

Properties

Molecular Formula

C21H25N3O6S

Molecular Weight

447.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H25N3O6S/c1-23(2)31(27,28)17-8-6-16(7-9-17)24-13-14(11-20(24)25)21(26)22-15-5-10-18(29-3)19(12-15)30-4/h5-10,12,14H,11,13H2,1-4H3,(H,22,26)

InChI Key

UCKXMEKCBVDBCY-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Dimethoxyphenyl Group: This step involves the coupling of the pyrrolidine ring with a 3,4-dimethoxyphenyl derivative using reagents like palladium catalysts under specific conditions.

    Attachment of the Dimethylsulfamoylphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a class of pyrrolidine-3-carboxamide derivatives, which are frequently explored as viral protease inhibitors. Below is a comparative analysis with structurally related analogs:

Table 1: Cytotoxicity and Plaque Reduction Data of Pyrrolidinone Derivatives

Compound Name Plaque Number (PFU/mL) HEK Cell Viability (%) Cytotoxicity Ratio (Plaque/HEK)
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide 568 484 0.596
{4-[(1-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]carbonyl}pyrrolidin-3-yl)methyl]phenyl}methanol 172 35.5 0.568
Target Compound Data not available Data not available Inferred trends

Key Structural and Functional Differences

Aromatic Substituents: The target compound’s 3,4-dimethoxyphenyl group likely enhances membrane permeability compared to the 3,4-dimethylphenyl group in the first analog . The 4-(dimethylsulfamoyl)phenyl group may confer stronger hydrogen-bonding interactions with viral proteases than the dihydroisoquinolinyl sulfonyl group in the first analog, which has a rigid bicyclic structure that could limit binding flexibility.

Cytotoxicity Profile: The fluorophenyl-pyrazole derivative exhibits lower plaque numbers (172 PFU/mL) but higher cytotoxicity (35.5% HEK viability), suggesting potent antiviral activity at the expense of cellular toxicity. In contrast, the dihydroisoquinolinyl analog shows moderate plaque reduction (568 PFU/mL) with better HEK viability (484%), indicating a safer profile . The target compound’s dimethylsulfamoyl group may reduce cytotoxicity compared to sulfonyl ethyl derivatives, as sulfonamides are generally metabolically stable and less reactive.

The target compound’s pyrrolidinone core balances flexibility and steric bulk, optimizing protease active-site penetration.

Research Findings and Implications

  • Antiviral Efficacy: Pyrrolidinone derivatives with sulfonamide or sulfonyl groups show promise in inhibiting viral replication. The target compound’s dimethylsulfamoyl group may enhance binding to the MERS-CoV 3CL protease, analogous to SARS-CoV-2 inhibitors like nirmatrelvir .
  • Metabolic Stability : Methoxy and sulfamoyl groups in the target compound likely improve metabolic stability over methyl or fluorophenyl groups, which are prone to oxidative degradation.

Biological Activity

N-(3,4-dimethoxyphenyl)-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a molecular formula of C21H25N3O6S and a molecular weight of approximately 447.5 g/mol. This compound features a pyrrolidine ring, which is significant in medicinal chemistry due to its diverse biological activities. Preliminary studies suggest that this compound exhibits notable biological activities, particularly in anticancer and antimicrobial domains.

Anticancer Activity

Research indicates that derivatives of the 5-oxopyrrolidine structure, including this compound, demonstrate significant anticancer properties. In vitro studies using A549 human lung adenocarcinoma cells have shown that these compounds can reduce cell viability effectively.

Case Study: A549 Cell Line

In a comparative study, various derivatives were tested at a concentration of 100 µM for 24 hours. The results indicated:

CompoundViability (%)Remarks
Cisplatin30%Standard chemotherapeutic agent
This compound66%Notable cytotoxicity
Control (untreated)100%Baseline viability

The compound exhibited a reduction in A549 cell viability to 66%, suggesting it has potential as an anticancer agent. Further modifications and optimizations could enhance its efficacy.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored against multidrug-resistant pathogens. The derivatives were screened against clinically significant strains such as Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus.

Antimicrobial Efficacy Results

PathogenMinimum Inhibitory Concentration (MIC)Remarks
Klebsiella pneumoniae32 µg/mLEffective against resistant strains
Staphylococcus aureus16 µg/mLDemonstrated significant inhibition

These findings underscore the compound's potential as a lead structure for developing new antimicrobial agents targeting resistant strains.

The specific mechanisms by which this compound exerts its biological effects remain to be fully elucidated. However, preliminary investigations suggest interactions with cellular pathways involved in apoptosis and cell cycle regulation.

Interaction Studies

Studies have focused on the binding affinity of this compound to various biological targets, which may include:

  • DNA topoisomerases : Enzymes critical for DNA replication and transcription.
  • Protein kinases : Key regulators of cell signaling pathways.

Understanding these interactions will be crucial for optimizing the compound's therapeutic profile.

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